molecular formula C6H4IKO3S B3042673 Potassium 2-iodobenzenesulfonate CAS No. 649698-93-1

Potassium 2-iodobenzenesulfonate

Cat. No. B3042673
CAS RN: 649698-93-1
M. Wt: 322.16 g/mol
InChI Key: PAHHMIUXMRYDRQ-UHFFFAOYSA-M
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Description

Potassium 2-iodobenzenesulfonate is a chemical compound with the molecular formula C6H4IO3S.K . It forms a two-dimensional sheet-like structure in the bc plane, with the iodobenzene rings protruding above and below .


Synthesis Analysis

The selective preparation of 2-iodoxybenzenesulfonic acid (IBS, as potassium or sodium salts) can be achieved by the oxidation of sodium 2-iodobenzenesulfonate with Oxone or sodium periodate in water .


Molecular Structure Analysis

The potassium cation in Potassium 2-iodobenzenesulfonate is 2.693 (3)–2.933 (3) Å from the sulfonate and water O atoms (including symmetry-related atoms) . The single crystal X-ray diffraction analysis reveals a complex polymeric structure .


Chemical Reactions Analysis

The oxidation of sodium 2-iodobenzenesulfonate in neutral aqueous solution gives the iodine(V) products . Furthermore, a new method for the preparation of the reduced form of IBS, 2-iodosylbenzenesulfonic acid, by using periodic acid as an oxidant, has been developed .


Physical And Chemical Properties Analysis

Potassium 2-iodobenzenesulfonate has a molecular formula of C6H4IO3S.K and a molecular weight of 322.16 . More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Crystallography

Potassium 2-iodobenzenesulfonate monohydrate has been studied in the field of crystallography . The potassium cation in the compound forms a two-dimensional sheet-like structure in the bc plane, with the iodobenzene rings protruding above and below . The water molecule of crystallization is hydrogen-bonded to sulfonate O atoms within this two-dimensional arrangement .

2. Synthesis of Biologically Active Benzothiazine Derivatives The compound has been used in the synthesis of biologically active benzothiazine derivatives . These derivatives have a wide range of applications in different areas .

Preparation of 2-Iodoxybenzenesulfonic Acid

Potassium 2-iodobenzenesulfonate can be oxidized to prepare 2-iodoxybenzenesulfonic acid (IBS), a powerful hypervalent iodine (V) oxidant . This process involves the oxidation of sodium 2-iodobenzenesulfonate with Oxone or sodium periodate in water .

X-Ray Diffraction Analysis

The single crystal X-ray diffraction analysis of the compound reveals a complex polymeric structure . This structure consists of three units of IBS as potassium salt and one unit of 2-iodoxybenzenesulfonic acid linked together by relatively strong I=O···I intermolecular interactions .

Preparation of 2-Iodosylbenzenesulfonic Acid

A new method for the preparation of the reduced form of IBS, 2-iodosylbenzenesulfonic acid, has been developed . This method uses periodic acid as an oxidant .

Oxidation of Free 2-Iodobenzenesulfonic Acid

The oxidation of free 2-iodobenzenesulfonic acid under acidic conditions affords an iodine (III) heterocycle (2-iodosylbenzenesulfonic acid) . Meanwhile, the oxidation of sodium 2-iodobenzenesulfonate in neutral aqueous solution gives the iodine (V) products .

Safety and Hazards

The safety data sheet for Sodium 2-Iodobenzenesulfonate, a related compound, indicates that it can cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

potassium;2-iodobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IO3S.K/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHHMIUXMRYDRQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)[O-])I.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IKO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 2-iodobenzenesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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